(2-Methylcyclopropyl)boronic acid
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Overview
Description
(2-Methylcyclopropyl)boronic acid is an organoboron compound characterized by a cyclopropyl ring substituted with a methyl group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylcyclopropyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 2-methylcyclopropene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction typically requires mild conditions and can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of the hydroboration reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
(2-Methylcyclopropyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methylcyclopropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylboronic acid: Lacks the methyl substitution, making it less sterically hindered.
Methylboronic acid: Lacks the cyclopropyl ring, resulting in different reactivity and applications.
Phenylboronic acid: Contains a phenyl group instead of a cyclopropyl ring, leading to different electronic properties.
Uniqueness
(2-Methylcyclopropyl)boronic acid is unique due to its combination of a cyclopropyl ring and a boronic acid group. This structure imparts distinct steric and electronic properties, making it valuable in specific synthetic applications and research areas .
Properties
IUPAC Name |
(2-methylcyclopropyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMDSGBCAQRLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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